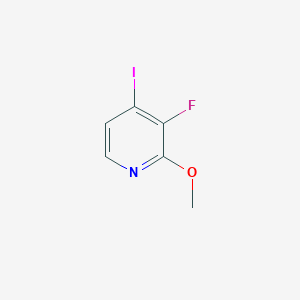

3-Fluoro-4-iodo-2-methoxypyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

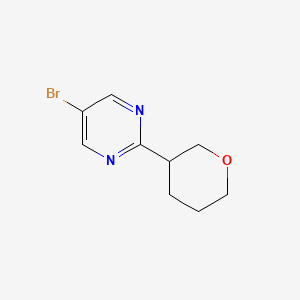

3-Fluoro-4-iodo-2-methoxypyridine is a pyridine derivative with a fluoride and an iodide at 3- and 4-positions, respectively . It is a dihalogenated heterocyclic building block commonly used as a molecular scaffold for active pharmaceutical ingredients (APIs) and a substrate for synthetic chemistry . It has potential applications in the synthesis of various biologically active molecules and drug intermediates .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the Suzuki coupling reaction of 3-fluoro-4-iodopyridine with (2-pivaloylaminophenyl)boronic acid, followed by lithiation to yield the trisubstituted pyridine . Another method involves the direct fluorination of a pyridine N-oxide to produce a meta fluorinated pyridine .Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a fluoride, an iodide, and a methoxy group attached at the 3rd, 4th, and 2nd positions, respectively . The molecular weight of this compound is 253.01 .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily centered around its use as a reagent in the synthesis of other compounds. For instance, it is used in the Suzuki coupling reaction to form trisubstituted pyridines . It can also undergo direct fluorination to produce meta fluorinated pyridines .Safety and Hazards

The safety data sheet for a similar compound, 3-Fluoro-2-methoxypyridine, HCl, suggests that it should be handled with caution. It advises against breathing in dust, mist, gas, or vapors, and recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Mécanisme D'action

Target of Action

3-Fluoro-4-iodo-2-methoxypyridine is a type of organoboron reagent . Organoboron reagents are widely used in Suzuki–Miyaura (SM) cross-coupling reactions, which are among the most widely-applied transition metal catalyzed carbon–carbon bond-forming reactions . The primary targets of this compound are the carbon atoms in organic compounds that are involved in the SM coupling reactions .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron reagent (this compound) transfers an organic group to a transition metal, such as palladium . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in carbon-carbon bond formation . The downstream effects of these pathways include the synthesis of a variety of natural products, pharmaceutical targets, and lead compounds .

Pharmacokinetics

Like other organoboron reagents, it is expected to have good stability and reactivity, which can impact its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including natural products and pharmaceuticals .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature and pH can affect the rate and selectivity of the SM coupling reactions . Additionally, the presence of other reagents and catalysts can also influence the compound’s action .

Propriétés

IUPAC Name |

3-fluoro-4-iodo-2-methoxypyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FINO/c1-10-6-5(7)4(8)2-3-9-6/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJFFVVYKKKULDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1F)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FINO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Tert-butyl-6-methyl-[1,2]oxazolo[5,4-b]pyridin-4-ol](/img/structure/B8056404.png)

![(6-Fluorobenzo[D]isoxazol-3-YL)methanol](/img/structure/B8056468.png)

![6-Bromothieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B8056478.png)

![(2,5-dioxopyrrolidin-1-yl) 2-[[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetate](/img/structure/B8056497.png)

![3-(4-chlorophenyl)-4-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]butanoic acid](/img/structure/B8056503.png)